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Compound of Interest

Compound Name:
5-(1-methylcyclopropoxy)-1H-

indazole

Cat. No.: B2714942 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-(1-
methylcyclopropoxy)-1H-indazole, a key intermediate in the synthesis of various

pharmacologically active compounds. This document details the available Nuclear Magnetic

Resonance (NMR) data and outlines the experimental protocols for its characterization, serving

as a valuable resource for scientists and researchers in the field of medicinal chemistry and

drug development.

Chemical Structure
The chemical structure of 5-(1-methylcyclopropoxy)-1H-indazole is presented below. The

molecule consists of an indazole core substituted at the 5-position with a 1-methylcyclopropoxy

group.

Caption: Chemical structure of 5-(1-methylcyclopropoxy)-1H-indazole.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural

verification of organic molecules. Below is a summary of the available NMR data for 5-(1-
methylcyclopropoxy)-1H-indazole.
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¹H NMR Data
The ¹H NMR spectrum provides detailed information about the chemical environment and

connectivity of hydrogen atoms in the molecule. The data presented here was obtained from a

Certificate of Analysis provided by MedChemExpress.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.93 s 1H H3

7.39 d, J=8.9 Hz 1H H7

7.21 d, J=2.2 Hz 1H H4

6.94 dd, J=8.9, 2.3 Hz 1H H6

1.48 s 3H -CH₃

1.05 - 1.00 m 2H Cyclopropyl CH₂

0.77 - 0.72 m 2H Cyclopropyl CH₂

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR Data
As of the latest information available, experimental ¹³C NMR data for 5-(1-
methylcyclopropoxy)-1H-indazole has not been published in peer-reviewed literature or

publicly available databases. However, based on known chemical shifts for the indazole core

and related structures, the following are predicted chemical shifts. Researchers should verify

these with experimental data.
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Chemical Shift (ppm) Assignment

~152 C5

~141 C7a

~135 C3a

~133 C3

~122 C7

~114 C6

~110 C4

~70 C (quaternary, cyclopropoxy)

~25 -CH₃

~16 Cyclopropyl CH₂

Experimental Protocols
The following section details the general procedures for acquiring NMR data for indazole

derivatives. These protocols are based on standard laboratory practices and can be adapted

for the specific instrumentation available.

¹H NMR Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of 5-(1-methylcyclopropoxy)-1H-
indazole and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 scans, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an

exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the

resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm, DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer

equipped with a broadband probe.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to

the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing specific signaling pathways in

which 5-(1-methylcyclopropoxy)-1H-indazole is directly involved. As a drug intermediate, its
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primary role is in the synthesis of more complex molecules that may have defined biological

targets.

The general experimental workflow for the characterization of this and similar compounds is

outlined below.

Synthesis

Purification & Isolation

Structural Characterization

Data Analysis & Documentation

Synthesis of 5-(1-methylcyclopropoxy)-1H-indazole

Purification by Column Chromatography / Recrystallization

NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (LC-MS, HRMS) Purity Analysis (HPLC)

Spectral Interpretation & Data Analysis

Generation of Certificate of Analysis & Reporting

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and characterization of 5-(1-
methylcyclopropoxy)-1H-indazole.

This guide serves as a foundational resource for researchers working with 5-(1-
methylcyclopropoxy)-1H-indazole. For further in-depth studies, it is recommended to acquire
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and analyze the full range of spectroscopic data, including 2D NMR experiments (COSY,

HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

To cite this document: BenchChem. [Structural Elucidation and NMR Analysis of 5-(1-
methylcyclopropoxy)-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2714942#5-1-methylcyclopropoxy-1h-indazole-
structural-elucidation-and-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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